molecular formula C15H11FN2O2 B2930970 Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate CAS No. 866041-17-0

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B2930970
CAS No.: 866041-17-0
M. Wt: 270.263
InChI Key: QVDXFLRQZASITI-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate (CAS 866041-17-0) is a high-value heterocyclic building block extensively utilized in medicinal chemistry and oncology research . This compound features an imidazo[1,2-a]pyridine core, a privileged scaffold known for its diverse biological activities . As a synthetic intermediate, it is strategically employed in the development of novel therapeutic agents, particularly for investigating kinase inhibition pathways . Scientific studies on closely related imidazo[1,2-a]pyridine analogs have demonstrated significant potential in anti-cancer research, where they inhibit the proliferation of melanoma and cervical cancer cell lines by modulating the AKT/mTOR signaling pathway and inducing intrinsic apoptosis . The structure is optimized for further chemical modification, with the methyl ester functional group serving as a versatile handle for hydrolysis to the corresponding carboxylic acid or for other derivatization reactions to create a library of target molecules . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-20-15(19)12-3-2-8-18-9-13(17-14(12)18)10-4-6-11(16)7-5-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDXFLRQZASITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with aldehydes or ketones in the presence of acid catalysts.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the imidazo[1,2-a]pyridine core.

  • Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester group undergoes alkaline hydrolysis to yield imidazo[1,2-a]pyridine-8-carboxylic acid derivatives. This reaction is critical for generating bioactive molecules:

Reaction Conditions

ParameterDetails
Base1M LiOH in water
SolventMethanol/water system
TemperatureRoom temperature (20–25°C)
Time90 minutes
WorkupAcidification with 2M HCl, evaporation
YieldQuantitative (yellow solid product)

This hydrolysis protocol produces the corresponding carboxylic acid with full retention of the imidazo[1,2-a]pyridine core and 4-fluorophenyl substituent .

Amide Coupling Reactions

The carboxylic acid derivative participates in amide bond formation using carbodiimide-based coupling reagents:

Representative Protocol

  • Reagents :

    • 1-Hydroxybenzotriazole (HOBt)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Methylmorpholine (base)

  • Solvent : Dichloromethane or DMF

  • Temperature : 20°C

  • Time : 18 hours

Example Reaction
Coupling with cyclohexylamine derivatives produced bioactive amides with yields up to 63%. The reaction tolerates diverse amine partners, enabling structure-activity relationship studies .

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency in solvent-free systems. While not directly documented for this compound, analogous imidazo[1,2-a]pyridines show:

Key Features

  • Conditions : Neat reagents, 65°C (100 W microwave power)

  • Advantages :

    • 90% yield in <2 minutes

    • No catalyst or toxic solvents required

This methodology could theoretically apply to late-stage modifications of the methyl ester.

Regioselective C–H Arylation

Rhodium-catalyzed arylation enables functionalization at specific positions:

Optimized Protocol

ComponentDetails
Catalyst[RhCp*Cl₂]₂ (3 mol%)
OxidantAg₂O (4 equiv.)
SolventAnhydrous methanol
Temperature80°C (oil bath)
Time12 hours

While demonstrated for C-5 arylation of related imidazo[1,2-a]pyridines, this method could modify the 4-fluorophenyl group or the pyridine ring in the target compound .

Electrochemical Cyanation

Recent advances enable direct C–H cyanation under mild conditions:

Reaction Parameters

  • Electrolyte : KH₂PO₄/K₂HPO₄ buffer

  • Cyano Source : TMSCN

  • Conditions : Constant current, room temperature

  • Yield : 72–89% for analogous substrates

This method provides a sustainable route to introduce nitrile groups, potentially enhancing pharmacological properties.

Comparative Reactivity Table

Reaction TypeConditionsYieldKey Reference
Ester HydrolysisLiOH, MeOH/H₂O, rt, 90 min>95%
Amide CouplingEDC/HOBt, DMF, 18h63%
Microwave SynthesisSolvent-free, 65°C, 2 min90%*
Rh-Catalyzed Arylation[RhCp*Cl₂]₂, Ag₂O, MeOH, 80°C74%*
Electrochemical CyanationTMSCN, KH₂PO₄ buffer, rt85%*

*Yields reported for analogous compounds.

Stability and Storage

  • Stability : Stable at ambient temperature for >12 months when stored in airtight containers .

  • Light Sensitivity : No degradation observed under standard laboratory lighting .

This compound’s versatility in coupling, hydrolysis, and C–H activation reactions makes it valuable for developing kinase inhibitors and antimicrobial agents.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for diseases that involve inflammatory and oxidative stress pathways. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact mechanism may vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Reference
Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate Cl (3), 4-F-phenyl (2) C₁₅H₁₀ClFN₂O₂ 304.7 Enhanced electrophilicity due to Cl; potential intermediate for drug synthesis
Methyl imidazo[1,2-a]pyridine-8-carboxylate None (base structure) C₉H₈N₂O₂ 188.17 Simpler scaffold; used as a precursor for derivatives
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate CF₃ (2) C₁₀H₇F₃N₂O₂ 244.17 Increased lipophilicity; potential CNS activity
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CF₃ (8), ethyl ester (2) C₁₁H₉F₃N₂O₂ 258.2 Longer ester chain may improve bioavailability
6-Chloro-3-nitro-8-(pyridin-4-yl)imidazo[1,2-a]pyridine (derivative) Cl (6), NO₂ (3), pyridinyl (8) C₁₃H₈ClN₅O₂ 313.7 Antileishmanial activity demonstrated in vitro
2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile 4-F-phenyl (2), CN (8), Me (7) C₁₅H₁₀FN₃ 267.26 Nitrile group enhances metabolic stability

Key Comparisons

Substituent Effects on Solubility and Reactivity
  • However, halogens like Cl or Br (e.g., Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate ) may reduce aqueous solubility due to increased lipophilicity.
  • Fluorinated Groups : The 4-fluorophenyl group in the parent compound balances electron-withdrawing effects and metabolic stability. In contrast, the trifluoromethyl group (CF₃) in Methyl 2-(trifluoromethyl)-... significantly boosts lipophilicity, which could improve blood-brain barrier penetration but reduce solubility .
  • Ester Variations : Ethyl esters (e.g., Ethyl 8-(trifluoromethyl)-...) exhibit longer metabolic half-lives compared to methyl esters, as seen in pharmacokinetic studies of related imidazo[1,2-a]pyridines .

Biological Activity

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12FN2O2
  • Molecular Weight : 270.26 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F

The compound features a fused imidazo[1,2-a]pyridine structure, which is known for its biological significance in medicinal chemistry.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit notable anticancer properties. A study highlighted that compounds with this scaffold demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Its efficacy against bacterial strains was assessed through minimum inhibitory concentration (MIC) studies, revealing significant antibacterial effects. The presence of the fluorine atom in the phenyl ring appears to enhance its antimicrobial potency by increasing lipophilicity and membrane permeability .

Anticonvulsant Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anticonvulsant properties. Preclinical studies demonstrated its ability to reduce seizure frequency in animal models, suggesting potential as a therapeutic agent for epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives can be significantly influenced by structural modifications. Key insights from SAR studies include:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances biological activity.
  • Positioning of Functional Groups : Variations in the position of carboxylate or other functional groups can lead to changes in potency and selectivity against different biological targets.

A summary of SAR findings is presented below:

SubstituentActivity Impact
Fluorine (F)Increases potency against cancer cells
Methyl (CH₃)Enhances lipophilicity
Carboxylate (COO-)Essential for antimicrobial activity

Case Studies

Several studies have documented the biological activities of related compounds:

  • Anticancer Study : A derivative exhibited IC50 values below 10 µM against MCF-7 breast cancer cells, demonstrating potent anticancer effects.
  • Antimicrobial Evaluation : Compounds related to this compound showed MIC values ranging from 0.5 to 16 µg/mL against various bacterial strains.
  • Anticonvulsant Activity : In a mouse model induced with seizures, the compound reduced seizure duration by approximately 60% compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via microwave-assisted organic synthesis (MAOS), which accelerates reaction kinetics and improves yield compared to conventional methods. For example, diglyme solvent under microwave irradiation enhances cyclization efficiency for imidazo[1,2-a]pyridine derivatives . Alternative routes involve coupling reactions with intermediates like 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile under sealed-tube conditions at 90°C in isopropanol, achieving yields up to 89% . Solvent choice (e.g., diglyme vs. isopropanol) and temperature optimization are critical for minimizing side reactions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Answer :

  • X-ray crystallography : Essential for confirming molecular geometry and intermolecular interactions. For example, Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate was structurally validated using a Bruker SMART CCD detector, revealing bond angles and packing motifs .
  • NMR/HRMS : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl groups), while HRMS (ESI-TOF) confirms molecular weight with <1 ppm error .
  • IR spectroscopy : Detects functional groups like ester carbonyls (stretching at ~1700 cm⁻¹) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Answer : Store at room temperature in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as nitro or fluorophenyl substituents may degrade. Safety protocols (e.g., PPE, fume hoods) are mandatory due to potential toxicity .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis parameters to enhance purity and yield?

  • Answer : Key parameters include:

  • Irradiation power : 300–500 W balances reaction speed and decomposition risks.
  • Solvent selection : Polar aprotic solvents (e.g., diglyme) improve dielectric heating.
  • Catalyst screening : Bases like DIPEA (1.5–2.0 eq.) enhance nucleophilic substitution in intermediates .
  • Post-reaction purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from byproducts like unreacted nicotinonitrile .

Q. How should contradictory NMR or HRMS data be analyzed to confirm structural integrity?

  • Answer : Contradictions may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, as seen in imidazo[1,2-a]pyridine derivatives with multiple aromatic substituents .
  • Isotopic pattern analysis (HRMS) : Detect halogen (e.g., fluorine) isotopic signatures to rule out contaminants.
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What computational methods are used to predict non-covalent interactions affecting biological activity?

  • Answer :

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···F contacts in fluorophenyl derivatives) .
  • Molecular docking : Screens binding affinities to targets like GABA receptors, leveraging crystal structure data to model ligand-protein interactions .
  • DFT calculations : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic regions for SAR studies .

Q. How do structural modifications at the 2-(4-fluorophenyl) position influence the compound’s pharmacological profile?

  • Answer :

  • Fluorine substitution : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. For example, replacing fluorine with trifluoromethyl groups increases antifungal activity .
  • Positional isomerism : Moving the fluorophenyl group to the 3-position reduces binding affinity to benzodiazepine receptors, as shown in SAR studies of Zolpidem analogs .

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